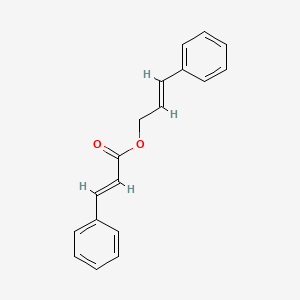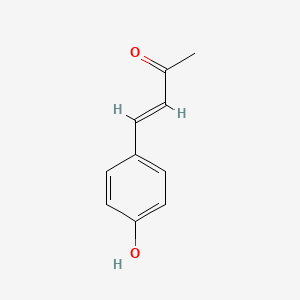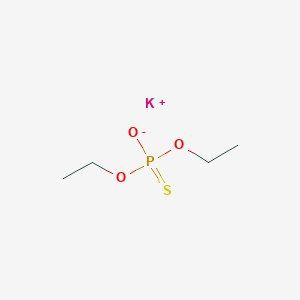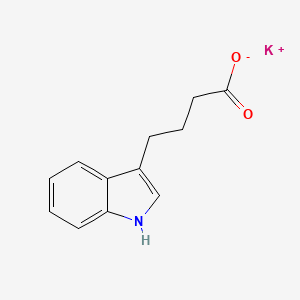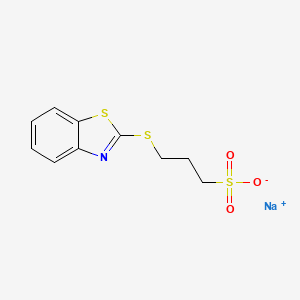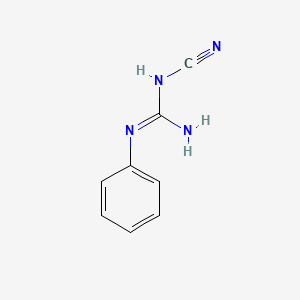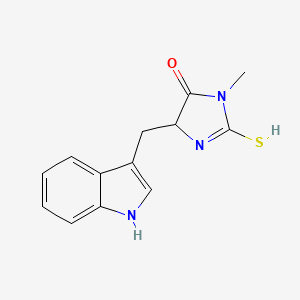
4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize efficiency and minimize costs. Industrial production methods may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
化学反应分析
Types of Reactions: The compound “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature, solvent, and catalyst, are chosen based on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may be carried out using mild reducing agents under ambient conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups
科学研究应用
The compound “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a model compound for studying reaction mechanisms. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, “this compound” has potential therapeutic applications, such as in the development of new drugs or treatments. In industry, it may be used in the production of materials, chemicals, or other products.
作用机制
The mechanism of action of “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” involves its interaction with specific molecular targets and pathways. This interaction can lead to various effects, such as the inhibition or activation of enzymes, modulation of signaling pathways, or alteration of cellular processes. Understanding the mechanism of action is essential for elucidating the compound’s biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds: Similar compounds to “4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one” include those with related molecular structures or functional groups. These compounds may share similar reactivity and applications but may differ in specific properties or effects.
Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and the particular interactions it can undergo. This makes it distinct from other similar compounds and highlights its potential for unique applications in various scientific fields.
Conclusion
The compound “this compound” is a versatile and valuable chemical substance with a wide range of applications in scientific research Its unique properties and reactivity make it a subject of interest in chemistry, biology, medicine, and industry
属性
IUPAC Name |
4-(1H-indol-3-ylmethyl)-1-methyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUWMXQFNYDOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N=C1S)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(N=C1S)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
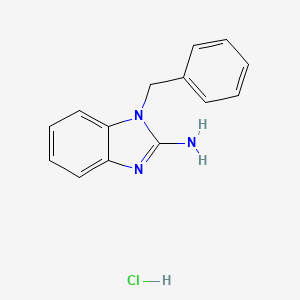
![2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione](/img/structure/B7775364.png)
![{[7-(2-chloro-4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B7775373.png)
![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
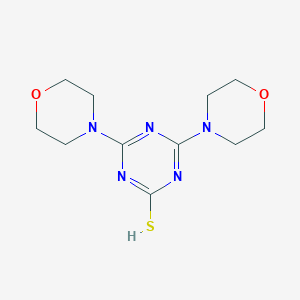
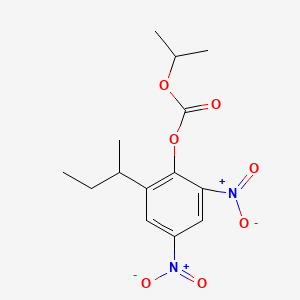
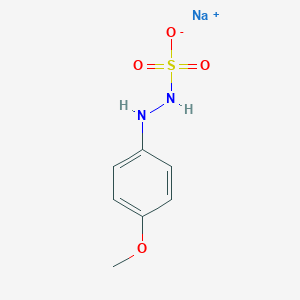
![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
